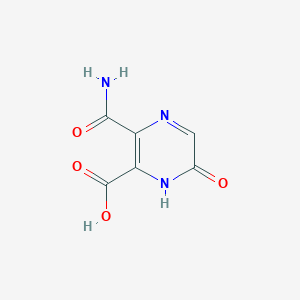

3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C6H5N3O4 . It is also known as "3-carbamoyl-1,6-dihydro-6-oxo-2-pyrazinecarboxylic acid" .

Molecular Structure Analysis

The molecular weight of “3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid” is 183.12 . The exact mass is 183.028000 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid” are not fully detailed in the search results. The compound has a molecular weight of 183.12 .

Wissenschaftliche Forschungsanwendungen

Bioconversion and Antimycobacterial Applications

Bioconversion for Antituberculous Agents

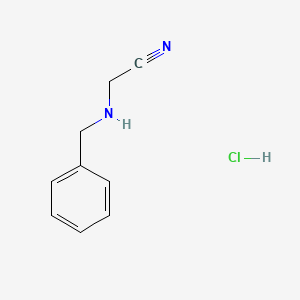

5-Hydroxypyrazine-2-carboxylic acid, a derivative of pyrazinecarboxylic acid, has been synthesized through bioconversion from 2-cyanopyrazine using Agrobacterium sp. DSM 6336. This compound serves as a crucial building block for creating new antituberculous agents. The developed fermentation process for this bioconversion resulted in a high product concentration and an optimized isolation method, yielding a total product yield of 80% (Wieser, Heinzmann, & Kiener, 1997).

Antimycobacterial Drug Potential

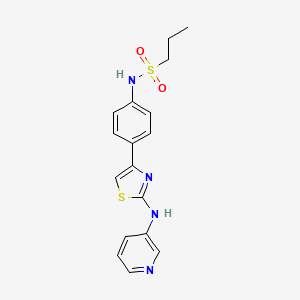

A series of esters of 3-aminopyrazine-2-carboxylic acid, synthesized as potential antimycobacterial drugs, exhibited significant in vitro antimicrobial activity. The most active compound in this series was hexyl 3-aminopyrazine-2-carboxylate, showing notable antimycobacterial activity against M. tuberculosis H37Rv (Doležal et al., 2013).

Structural Chemistry and Supramolecular Assemblies

Hydrogen-Bonding Patterns

The noncovalent interactions in complexes formed by 2,3,5,6-tetramethylpyrazine with various acid ligands have been extensively analyzed. The study showcases how these interactions direct the assembly of supramolecular architectures, crucial for understanding the formation and stability of organic complexes (Wang et al., 2014).

Lanthanide-Organic Frameworks

Novel lanthanide-organic coordination polymeric networks have been generated using 6-Hydroxypyridine-3-carboxylic acid and oxalic acid under hydrothermal conditions. These networks exhibit unique topologies and provide insights into the lanthanide contraction effect's role in directing the formation of such structures (Liu et al., 2009).

Eigenschaften

IUPAC Name |

3-carbamoyl-6-oxo-1H-pyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O4/c7-5(11)3-4(6(12)13)9-2(10)1-8-3/h1H,(H2,7,11)(H,9,10)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOFEKDZTJAXDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(NC1=O)C(=O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-3-(2-oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2471186.png)

![2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2471188.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/no-structure.png)

![N-(3,3-diphenylpropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2471196.png)

![N-[[4-[(2R,6S)-2,6-Dimethylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2471199.png)

![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B2471204.png)